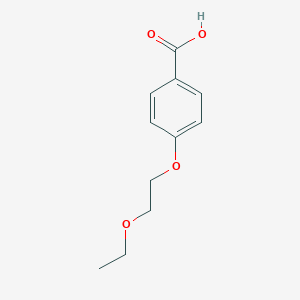

4-(2-Ethoxyethoxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCMOTIDHJISLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20520992 | |

| Record name | 4-(2-Ethoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20520992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40782-64-7 | |

| Record name | 4-(2-Ethoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20520992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Navigating Chemical Nomenclature

An In-depth Technical Guide to 4-Ethoxybenzoic Acid

This guide focuses on the chemical compound 4-Ethoxybenzoic acid , identified by the CAS number 619-86-3 .[1] The user's initial request for "4-(2-Ethoxyethoxy)benzoic acid" did not correspond to a readily available, standard registered chemical compound. Due to the potential for ambiguity in chemical naming, this guide centers on the well-documented and structurally related compound, 4-Ethoxybenzoic acid, to ensure scientific accuracy and provide actionable insights for researchers and developers.

Executive Summary

4-Ethoxybenzoic acid is an aromatic carboxylic acid that is emerging as a compound of significant interest in pharmaceutical development and materials science.[2][3] Characterized by a benzoic acid core with an ethoxy group at the para (4-) position, this molecule serves as a versatile building block in organic synthesis.[3] Recent research has highlighted its potential as an anti-biofilm agent, particularly against Staphylococcus aureus, opening new avenues for its application in combating antibiotic resistance.[4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, current and potential applications, and essential safety and handling information for laboratory and industrial professionals.

Physicochemical Properties

4-Ethoxybenzoic acid is a white crystalline powder at room temperature.[2] The presence of both a polar carboxylic acid group and a moderately nonpolar ethoxy group gives it a balanced solubility profile, being sparingly soluble in water but readily soluble in organic solvents.[5]

Table 1: Physicochemical Data for 4-Ethoxybenzoic Acid

| Property | Value | Source(s) |

| CAS Number | 619-86-3 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2][6] |

| Melting Point | 197-199 °C | |

| pKa | 4.49 | [7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [5][7] |

| IUPAC Name | 4-ethoxybenzoic acid | [1] |

| SMILES | CCOC1=CC=C(C=C1)C(=O)O | [1] |

Synthesis and Manufacturing

The synthesis of 4-Ethoxybenzoic acid is most commonly achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers.[8] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Core Synthesis Pathway: Williamson Ether Synthesis

The foundational principle of this synthesis is the reaction between a phenoxide and an alkyl halide.[9] For 4-Ethoxybenzoic acid, the process starts with a p-hydroxybenzoic acid derivative, where the phenolic proton is removed by a base to form a more nucleophilic phenoxide. This is followed by an Sₙ2 reaction with an ethyl halide.

Causality of Experimental Choices:

-

Starting Material: Methyl 4-hydroxybenzoate is often preferred over 4-hydroxybenzoic acid itself. The ester group protects the carboxylic acid from reacting with the base used in the first step, preventing unwanted side reactions. The methyl ester can be easily hydrolyzed in a subsequent step to yield the final carboxylic acid.

-

Base Selection: A moderately strong base like potassium carbonate or sodium hydroxide is sufficient to deprotonate the phenol. The acidity of phenols is significantly higher than that of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion.[10]

-

Alkylating Agent: Ethyl iodide or ethyl bromide are excellent electrophiles for the Sₙ2 reaction due to the good leaving group ability of iodide and bromide.[10]

-

Solvent: A polar aprotic solvent like acetone or DMF is typically used to dissolve the reactants and facilitate the Sₙ2 mechanism.

Diagram 1: Synthesis of 4-Ethoxybenzoic Acid

Caption: Proposed mechanism of 4-Ethoxybenzoic acid's anti-biofilm activity.

Intermediate in Organic Synthesis

4-Ethoxybenzoic acid serves as a valuable building block for more complex molecules due to its functional groups.

-

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic agents. [2][3]

-

Liquid Crystals: The rigid, rod-like structure of the benzoic acid core makes it a suitable component in the synthesis of liquid crystals. [6][11]

-

Polymers and Dyes: It is also employed in the production of specialty polymers and dyes. [2]

Safety, Handling, and Storage

Proper handling of 4-Ethoxybenzoic acid is crucial to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: May cause skin, eye, and respiratory tract irritation. [7][12]The toxicological properties have not been fully investigated. [7]

-

PPE: Standard laboratory PPE should be worn, including safety goggles, gloves, and a lab coat. [13]Work should be conducted in a well-ventilated area or a chemical fume hood. [7]

Table 2: GHS Hazard Information

| Hazard Statement | Description | Precautionary Statement |

| H315 | Causes skin irritation | P280: Wear protective gloves. |

| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust. |

| H412 | Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. |

Source: Sigma-Aldrich Safety Data Sheet

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. [13]

-

Skin Contact: Wash off with soap and plenty of water. [13]

-

Inhalation: Move the person to fresh air. [13]

-

Ingestion: Wash out mouth with water. Seek medical attention. [13]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [7][14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Ethoxybenzoic acid (CAS 619-86-3) is a compound with established utility as a synthetic intermediate and burgeoning potential in the pharmaceutical field. Its demonstrated ability to inhibit biofilm formation and enhance the efficacy of existing antibiotics against resistant pathogens like S. aureus positions it as a significant lead for further research and development. This guide has provided a technical foundation for understanding its properties, synthesis, and applications, intended to support the innovative work of researchers and scientists in the field.

References

- Campbell, M., Cho, C. Y., Ho, A. M., Huang, J. Y., Martin, B. D., & Gilbert, E. S. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086. [Link]

- Otto Chemie Pvt. Ltd. (n.d.). 4-Ethoxybenzoic acid, 99%.

- PubChem. (n.d.). 4-Ethoxybenzoic acid.

- Frontiers in Microbiology. (2025, December 18). The anti-biofilm compound 4-ethoxybenzoic acid (4EB) inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxybenzoic acid, 99%.

- Semantic Scholar. (2020). 4-ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin.

- Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzene.

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- FirstIgnite. (n.d.). Antibiofilm activity of alkyoxybenzoic acids.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- DC Chemicals. (n.d.). COA of 4-Ethoxybenzoic acid.

- University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid.

- Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid.

- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

Sources

- 1. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Ethoxybenzoic acid | 619-86-3 | FE54831 | Biosynth [biosynth.com]

- 6. 4-Ethoxybenzoic acid | 619-86-3 [chemicalbook.com]

- 7. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. francis-press.com [francis-press.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. 4-Ethoxybenzoic acid, 99% 619-86-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 4-(2-Ethoxyethoxy)benzoic Acid for Advanced Research and Development

Abstract

This whitepaper provides a detailed technical examination of 4-(2-Ethoxyethoxy)benzoic acid (CAS No. 13995-93-0), a bifunctional organic molecule of significant interest to the pharmaceutical and materials science sectors. We will elucidate its fundamental physicochemical properties, provide an in-depth analysis of its synthetic pathways with validated experimental protocols, and explore its applications, particularly as a structural motif and linker in drug development. This guide is designed to serve as a critical resource for researchers, chemists, and drug development professionals, offering expert insights into the compound's causality of function and practical utility in advanced scientific applications.

Core Compound Analysis: An Introduction

This compound is a derivative of benzoic acid distinguished by the presence of a short, flexible ethoxyethoxy chain at the para position of the aromatic ring. This structural configuration imparts a desirable amphiphilic character, combining the rigidity and aromaticity of the phenyl ring with the hydrophilicity and conformational flexibility of the diether side chain. This unique balance of properties makes it a highly valuable building block (synthon) in medicinal chemistry, where precise control over a molecule's pharmacokinetic and pharmacodynamic profile is paramount. Its utility extends to materials science, where it can be incorporated into polymers and liquid crystals. This document provides the foundational knowledge required for its effective application.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical characteristics is the cornerstone of successful experimental design and application. The key properties of this compound have been compiled from authoritative sources and are presented below.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13995-93-0 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 128 - 131 °C | [2] |

| Boiling Point | 374.3 ± 27.0 °C (at 760 mmHg) | [2] |

| Density | 1.192 ± 0.06 g/cm³ | [2] |

| Acidity (pKa) | 4.36 ± 0.10 | [2] |

| LogP (Octanol/Water Partition) | 1.95 | [2] |

The moderate LogP value indicates a balanced lipophilicity, which is often a target characteristic in drug design to ensure adequate membrane permeability without compromising aqueous solubility.

Synthesis and Chemical Reactivity

The synthesis of this compound is reliably achieved via a sequential Williamson ether synthesis, a robust and well-understood method in organic chemistry. This approach offers high yields and scalability.

Synthetic Workflow Overview

The logical flow of the primary synthetic route involves two key transformations: initial hydroxyethylation of a phenolic precursor followed by ethylation of the newly introduced alcohol.

Caption: Two-step synthesis of this compound.

Detailed Synthesis Protocol

This protocol provides a self-validating methodology for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 4-(2-Hydroxyethoxy)benzoic acid (Intermediate)

-

System Setup: Charge a round-bottom flask, equipped with a reflux condenser and magnetic stirrer, with 4-hydroxybenzoic acid (1.0 eq.) and a suitable polar aprotic solvent (e.g., acetone or DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.). The causality for using a base is to deprotonate the acidic phenolic hydroxyl group, generating a potent phenoxide nucleophile required for the subsequent substitution reaction.

-

Alkylation: Introduce 2-chloroethanol (1.2 eq.) to the stirring suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) for 6-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the 4-hydroxybenzoic acid is observed.

-

Isolation and Purification: Upon completion, cool the reaction to ambient temperature and remove the inorganic salts via filtration. Evaporate the solvent in vacuo. Redissolve the residue in water and acidify to pH ~2 with 1M HCl. The resulting precipitate is the intermediate product. Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry. Recrystallization from an ethanol/water mixture can be performed for enhanced purity.

Step 2: Synthesis of this compound (Final Product)

-

System Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% in mineral oil, 1.5 eq.) in anhydrous DMF. Causality: Anhydrous conditions and an inert atmosphere are critical as NaH reacts violently with water and the generated alkoxide is sensitive to air.

-

Alkoxide Formation: Slowly add a solution of the intermediate, 4-(2-hydroxyethoxy)benzoic acid (1.0 eq.), in anhydrous DMF. The deprotonation of the aliphatic alcohol is evidenced by the cessation of H₂ gas evolution.

-

Ethylation: Introduce ethyl iodide (EtI, 1.5 eq.) dropwise via a syringe.

-

Reaction Execution: Allow the reaction to stir at room temperature for 8-16 hours, again monitoring by TLC.

-

Workup and Purification: Carefully quench the reaction by the slow, dropwise addition of water to neutralize any unreacted NaH. Acidify the solution with 1M HCl to precipitate the final product. Collect the white solid by vacuum filtration, wash extensively with water, and dry under high vacuum.

Reactivity Profile

The compound's reactivity is dominated by its carboxylic acid functional group. It readily undergoes:

-

Esterification: Reaction with alcohols under acidic catalysis.

-

Amide bond formation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt). This is a crucial reaction for its use as a linker in bioconjugation and drug design.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

Applications in Drug Discovery and Medicinal Chemistry

The ethoxyethoxy moiety is not merely a passive spacer; its physicochemical properties are strategically employed by medicinal chemists to overcome common challenges in drug development.

-

Solubility Enhancement: The ether oxygens can act as hydrogen bond acceptors, improving the aqueous solubility of otherwise hydrophobic drug candidates. This is a critical factor for achieving sufficient bioavailability for oral administration.

-

Pharmacokinetic (PK) Modulation: The flexible linker can be used to optimize the positioning of a pharmacophore within a protein binding pocket. Furthermore, its metabolic stability is generally high, preventing premature cleavage in vivo.

-

Building Block for Targeted Therapeutics: Benzoic acid derivatives are foundational in the synthesis of a wide array of pharmaceuticals.[3][4] this compound serves as a key precursor for more complex molecules, where the carboxylic acid provides a convenient handle for synthetic elaboration. For instance, this structural motif is found in antagonists for vasopressin receptors and other targeted therapies. While not always a direct component of the final API, its role as a starting material in multi-step syntheses is well-documented in patent literature.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires standard handling precautions.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound represents a powerful and versatile tool in the arsenal of the modern research scientist. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthesis, make it an attractive building block. Its primary value lies in the field of drug discovery, where its unique amphiphilic character is expertly leveraged to modulate the solubility, stability, and overall pharmacokinetic profile of next-generation therapeutics. As the demand for molecules with highly tailored properties continues to grow, the importance of such specialized synthons is set to increase, solidifying the role of this compound in future scientific innovation.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 569300, this compound. PubChem.

- Preprints.org (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

- ResearchGate (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.

Sources

- 1. 4-(2-Ethoxy-2-oxoethoxy)benzoic acid | C11H12O5 | CID 17906633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 4-ethoxy-, ethyl ester (CAS 23676-09-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-(2-Ethoxyethoxy)benzoic Acid

Executive Summary

4-(2-Ethoxyethoxy)benzoic acid is a difunctional organic molecule featuring a rigid benzoic acid core and a flexible oligoethylene glycol ether side chain. This unique combination of a hydrophilic ether tail and a hydrophobic, chemically versatile aromatic acid head group makes it a valuable building block in supramolecular chemistry, materials science, and as a scaffold or linker in drug development. This guide provides a comprehensive analysis of its molecular structure, detailed protocols for its characterization through modern spectroscopic techniques, a field-proven synthetic methodology, and an overview of its potential applications. The content herein is structured to deliver not just procedural steps but the underlying chemical rationale, ensuring both technical accuracy and practical utility for professionals in the field.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. This compound is a para-substituted aromatic carboxylic acid. The substituent at the C4 position is a short-chain ether, specifically a 2-(ethoxy)ethoxy group.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Canonical SMILES | CCOCCOc1ccc(cc1)C(=O)O |

| Predicted LogP | 2.1 (approx.) |

| Predicted pKa | ~4.3 (relative to benzoic acid) |

| Appearance | White to off-white crystalline solid (predicted) |

Note: Specific experimental data for this compound is not widely published. Properties are predicted based on analogous structures like 4-ethoxybenzoic acid and general chemical principles.

Molecular Structure and Spectroscopic Characterization

The unequivocal confirmation of the molecular structure is paramount. The following sections detail the expected outcomes from key spectroscopic methods, explaining the causality behind the expected signals.

Structural Analysis

The molecule can be deconstructed into three key functional components, each contributing distinct features to its overall chemical behavior and spectroscopic signature.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Williamson Ether Synthesis

This protocol employs methyl 4-hydroxybenzoate as the starting material. The ester group serves as a protecting group for the carboxylic acid, preventing it from being deprotonated by the base, which would render the aromatic ring less nucleophilic.

Materials:

-

Methyl 4-hydroxybenzoate

-

2-Chloroethoxyethane (or 2-Ethoxyethyl tosylate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine

Procedure:

-

Step 1: O-Alkylation.

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-chloroethoxyethane (1.2 eq.) dropwise to the mixture.

-

Heat the reaction mixture to 80-90 °C and maintain with stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide for the Sₙ2 attack on the alkyl halide. [1]

-

-

Step 2: Work-up and Isolation of Ester Intermediate.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, methyl 4-(2-ethoxyethoxy)benzoate.

-

Purify the crude product via flash column chromatography if necessary.

-

-

Step 3: Saponification (Ester Hydrolysis).

-

Dissolve the isolated ester intermediate in a 1:1 mixture of methanol and 2M aqueous sodium hydroxide.

-

Stir the mixture at 60 °C for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Causality: This is a standard base-catalyzed hydrolysis of the ester to the carboxylate salt.

-

-

Step 4: Acidification and Product Isolation.

-

Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.

-

The final product, this compound, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy as detailed in Section 2.

-

Caption: Synthetic workflow from starting material to final product.

Applications and Significance

While specific, large-scale applications of this compound are not widely documented, its structure is highly relevant to several fields of research and development:

-

Drug Discovery: The ethoxyethoxy moiety is a common structural motif used to improve the pharmacokinetic properties of drug candidates. It can increase solubility, modulate lipophilicity, and provide a flexible linker to connect different pharmacophores. Benzoic acid derivatives themselves are precursors to a wide range of pharmaceuticals.

-

Liquid Crystals: Molecules with a rigid aromatic core and a flexible alkyl or alkoxy chain are foundational to the design of liquid crystalline materials. The length and nature of the flexible chain, such as the ethoxyethoxy group, are critical for determining the mesophase properties and transition temperatures.

-

Polymer and Materials Science: As a difunctional monomer, it can be incorporated into polyesters and other polymers. The ether linkages can enhance polymer flexibility and thermal stability.

Safety and Handling

Based on the functional groups present, this compound should be handled with standard laboratory precautions.

-

Primary Hazards: Expected to be an irritant to the eyes, skin, and respiratory system, which is typical for aromatic carboxylic acids. [2]* Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. [3]* Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- PubChem. 4-(2-Ethoxy-2-oxoethoxy)benzoic acid.

- National Institute of Standards and Technology (NIST). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. URL: [Link]

- U.S. Environmental Protection Agency (EPA). Benzoic acid, 4-ethoxy-, ethyl ester. Substance Registry Services. URL: [Link]

- Francis Academic Press.

- Saha, B. et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.

- SIELC Technologies. Benzoic acid, 4-ethoxy-, ethyl ester. URL: [Link]

- AFG Bioscience LLC.

- SpectraBase. Benzoic acid, 4-(nonyloxy)-, 4-(2-ethoxypropoxy)phenyl ester, (S)-. URL: [Link]

- National Institute of Standards and Technology (NIST). Benzoic acid, 4-ethoxy-, ethyl ester IR Spectrum. URL: [Link]

- PubChem. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.

- BYJU'S. Williamson Ether Synthesis reaction. URL: [Link]

- Wikipedia. Williamson ether synthesis. URL: [Link]

- National Institute of Standards and Technology (NIST). Benzoic acid, 4-ethoxy-, ethyl ester Mass Spectrum. URL: [Link]

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. URL: [Link]

- PubChem. 2-Ethoxybenzoic acid.

- National Institute of Standards and Technology (NIST). Benzoic acid, 4-ethoxy-, ethyl ester Notes. URL: [Link]

- PubChem. Benzoic acid, 2-ethoxy-, ethyl ester.

- MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. URL: [Link]

- Wikipedia. 2-Ethoxybenzoic acid. URL: [Link]

- Organic Syntheses.

- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

- University of the West Indies. Experiment 12. Preparation of 4-acetoxybenzoic acid. URL: [Link]

- Letopharm Limited. Benzoic acid, 4-methyl-, 2-(2-ethoxyethoxy)ethyl ester. URL: [Link]

- ChemUniverse. Request A Quote. URL: [Link]

- Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. URL: [Link]

Sources

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 4-(2-Ethoxyethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, detail a robust synthetic pathway grounded in established organic chemistry principles, explore its potential applications in drug development, and outline critical safety and handling protocols. This document is structured to serve as a practical resource for laboratory scientists and researchers.

This compound is an aromatic carboxylic acid featuring an ether linkage. The structure consists of a benzoic acid core substituted at the para (4-position) with a 2-ethoxyethoxy group. This substitution significantly influences the molecule's polarity, solubility, and potential for biological interactions.

The IUPAC name for this compound is This compound .

Structural Representation:

Caption: 2D Structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | Calculated |

| Molecular Weight | 210.23 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | [1] |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, acetone, and DMSO. Slightly soluble in water. | [1][2] |

| Topological Polar Surface Area | 55.8 Ų | Calculated |

| pKa (Carboxylic Acid) | ~4-5 (Estimated based on benzoic acid) | [3] |

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is most effectively achieved via a two-step process. This involves an initial etherification of a protected 4-hydroxybenzoic acid derivative, followed by deprotection (hydrolysis) to yield the final carboxylic acid. This strategy prevents the acidic proton of the carboxyl group from interfering with the base-mediated etherification.

The chosen method is the Williamson Ether Synthesis , a robust and widely used reaction for forming ethers from an organohalide and an alkoxide.[4][5] This Sₙ2 reaction is highly efficient for primary alkyl halides.[6][7]

Overall Reaction Scheme:

Caption: Two-step synthesis of this compound.

Step 1: Williamson Ether Synthesis of Ethyl 4-(2-ethoxyethoxy)benzoate

Causality: We begin with ethyl 4-hydroxybenzoate. The ethyl ester acts as a protecting group for the carboxylic acid. A strong base, sodium hydride (NaH), is used to deprotonate the phenol, creating a potent sodium phenoxide nucleophile.[8] This nucleophile then attacks the primary alkyl halide (2-bromoethoxyethane) via an Sₙ2 mechanism to form the ether linkage.[5][6] A primary halide is chosen to maximize the substitution product and minimize the competing E2 elimination reaction.[6][8]

Detailed Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 4-hydroxybenzoate (1.0 eq).

-

Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Scientist's Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. The evolution of hydrogen gas will be observed.

-

-

Nucleophilic Attack: After stirring for 30 minutes at 0 °C, add 1-bromo-2-ethoxyethane (1.2 eq) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60-70 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature and cautiously quench by adding cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil (ethyl 4-(2-ethoxyethoxy)benzoate) can be purified by column chromatography on silica gel.

Step 2: Saponification (Ester Hydrolysis)

Causality: The final step is the deprotection of the carboxylic acid. This is achieved through base-catalyzed hydrolysis (saponification) of the ethyl ester. Sodium hydroxide cleaves the ester bond to form the sodium carboxylate salt. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to yield the final product, which typically precipitates from the aqueous solution.

Detailed Protocol:

-

Hydrolysis: Dissolve the purified ethyl 4-(2-ethoxyethoxy)benzoate (1.0 eq) from Step 1 in a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Precipitation: Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of this compound should form.

-

Isolation: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing with cold deionized water.

-

Drying: Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization if necessary.

Applications and Relevance in Drug Development

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[9][10] They are recognized for a wide range of activities, including anticancer and antimicrobial effects.[10][11]

While this compound itself is not extensively documented, its structural analogue, 4-ethoxybenzoic acid , has demonstrated significant potential as an anti-biofilm agent. A 2020 study in the International Journal of Antimicrobial Agents reported that 4-ethoxybenzoic acid inhibits biofilm formation by the pathogenic bacterium Staphylococcus aureus.[12]

Key Findings from the Analogue Study:

-

Anti-Biofilm Activity: It inhibited up to 87% of biofilm formation with minimal impact on bacterial growth, indicating an anti-pathogenic rather than a bactericidal mechanism.[12]

-

Synergy with Antibiotics: In combination with vancomycin, it increased the killing of biofilm-dwelling cells by up to 85% compared to vancomycin alone, demonstrating a powerful synergistic effect.[12]

-

Mechanism of Action: The compound was found to decrease the hydrophobicity of the bacterial cell surface, a critical factor for biofilm attachment.[12]

Implications for this compound: The presence of the flexible and more hydrophilic ethoxyethoxy side chain in this compound suggests it is a prime candidate for similar, and potentially enhanced, biological activities. The linker could alter solubility, cell permeability, and interaction with biological targets. This makes it a compelling molecule for screening in drug discovery campaigns, particularly in the anti-infective space.

Hypothetical Drug Discovery Workflow:

Caption: A workflow for evaluating the anti-infective potential of a novel compound.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols must be followed. While specific data for this compound is not widely available, data from related benzoic acid derivatives provide a strong basis for hazard assessment.[3][13][14]

GHS Hazard and Precautionary Information (Anticipated):

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation.[14] |

| H319 | Causes serious eye irritation.[13][14] | |

| H335 | May cause respiratory irritation.[14] | |

| Prevention | P261 | Avoid breathing dust.[13] |

| P280 | Wear protective gloves/eye protection/face protection.[13][14] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[13] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[13] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN 166.[14]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Use a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If dust is generated, use an approved particulate respirator.[14]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[13]

-

Avoid formation of dust and aerosols.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

-

Incompatible with strong oxidizing agents.[13]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Arrange for disposal by a licensed disposal company. Do not allow material to enter drains or water courses.[15]

References

- 4-(2-ethoxy-2-oxoethoxy)benzoic acid | C11H12O5 | CID 17906633.

- SAFETY DATA SHEET: 4-[2-(2,6-Dimethylpiperidino)-2-oxo-ethoxy]benzoic acid. AFG Bioscience LLC. [Link]

- Williamson Ether Synthesis reaction. BYJU'S. [Link]

- Williamson ether synthesis. Wikipedia. [Link]

- Williamson Ether Synthesis. Chemistry Steps. [Link]

- Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

- Benzoic acid, 4-ethoxy-, ethyl ester - Substance Details. US EPA. [Link]

- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- 2-((2-Ethoxyethoxy)carbonyl)benzoic acid | C12H14O5 | CID 22169584.

- SAFETY DATA SHEET: 2-Ethoxybenzoic acid. Fisher Scientific (Alfa Aesar). [Link]

- Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook. [Link]

- Benzoic acid, 4-amino-2-ethoxy-, ethyl ester | C11H15NO3 | CID 54179514.

- 4-Hydroxybenzoic acid. Wikipedia. [Link]

- Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]

- 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin.

- Showing metabocard for 4-Hydroxybenzoic acid (HMDB0000500).

- Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

- MSDS of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Capot Chemical Co., Ltd. [Link]

- Benzoic acid, 4-methyl-, 2-(2-ethoxyethoxy)ethyl ester. Letopharm Limited. [Link]

- Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook. [Link]

- Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. [Link]

- Synthesis method of 2-ethoxybenzoic acid compound.

- Request A Quote - this compound. ChemUniverse. [Link]

- Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. [Link]

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.

Sources

- 1. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]

- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. byjus.com [byjus.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.dk [fishersci.dk]

- 15. afgsci.com [afgsci.com]

Spectroscopic Characterization of 4-(2-Ethoxyethoxy)benzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(2-ethoxyethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available databases, this guide employs a predictive approach grounded in the well-established spectroscopic principles and extensive data from structurally analogous compounds. This methodology mirrors the analytical process undertaken in research and development when characterizing novel molecules.

Introduction to this compound

This compound is a carboxylic acid derivative featuring a para-substituted benzene ring. The substituent at the 4-position is an ethoxyethoxy group, which imparts both ether and alkyl functionalities to the molecule. This unique combination of a rigid aromatic core, a polar carboxylic acid group, and a flexible ether linkage makes it a molecule of interest in materials science and as a potential building block in the synthesis of more complex pharmaceutical agents. Accurate spectroscopic characterization is paramount for verifying its chemical identity, purity, and structure, which are critical quality attributes in any research or development setting.

Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the alkylation of a phenoxide with an alkyl halide. In this case, the synthesis would typically proceed in two steps: the alkylation of a protected 4-hydroxybenzoic acid derivative, followed by the deprotection of the carboxylic acid.

A plausible synthetic route is outlined below:

-

Protection of the Carboxylic Acid: The carboxylic acid group of 4-hydroxybenzoic acid is first protected, for instance, as a methyl or ethyl ester, to prevent it from reacting with the base in the subsequent step.

-

Williamson Ether Synthesis: The protected 4-hydroxybenzoate is treated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This is followed by the addition of 2-chloroethyl ethyl ether (or a similar alkylating agent) to form the ether linkage.

-

Deprotection (Hydrolysis): The protecting group on the carboxylic acid is removed, typically by acid- or base-catalyzed hydrolysis, to yield the final product, this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3080-3030 | Medium | C-H stretch (Aromatic) |

| ~2975-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1700-1680 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1610, ~1580, ~1510 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| ~1250 | Strong | C-O-C stretch (Aryl alkyl ether) |

| ~1120 | Strong | C-O-C stretch (Alkyl ether) |

| ~960-900 | Broad, Medium | O-H bend (Carboxylic acid dimer) |

Interpretation of the Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration is expected to appear as a strong band around 1700-1680 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands in the 1610-1510 cm⁻¹ region. The aliphatic C-H stretching from the ethoxyethoxy group will be visible in the 2975-2850 cm⁻¹ range. The ether linkages are expected to produce strong C-O-C stretching bands, with the aryl alkyl ether appearing around 1250 cm⁻¹ and the alkyl ether around 1120 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of the empty sample compartment is recorded.

-

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted based on the analysis of structurally similar compounds, such as 4-ethoxybenzoic acid, and standard chemical shift values.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Singlet (broad) | 1H | COOH |

| ~7.9-8.1 | Doublet | 2H | Aromatic (ortho to COOH) |

| ~6.9-7.1 | Doublet | 2H | Aromatic (ortho to O-CH₂) |

| ~4.1-4.3 | Triplet | 2H | O-CH₂-CH₂-O |

| ~3.7-3.9 | Triplet | 2H | O-CH₂-CH₂-O |

| ~3.5-3.7 | Quartet | 2H | O-CH₂-CH₃ |

| ~1.1-1.3 | Triplet | 3H | O-CH₂-CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum

The most downfield signal is expected to be the broad singlet of the carboxylic acid proton. The aromatic region will display an AA'BB' system, typical of a para-substituted benzene ring, appearing as two doublets. The protons on the carbons ortho to the electron-withdrawing carboxylic acid group will be deshielded and appear further downfield compared to the protons ortho to the electron-donating ether group. The methylene protons of the ethoxyethoxy chain will appear as distinct triplets and a quartet. The methylene group attached to the aromatic ring (O-CH₂-CH₂-O) is expected around 4.1-4.3 ppm, while the adjacent methylene group (O-CH₂-CH₂-O) will be slightly upfield. The quartet and triplet of the terminal ethyl group will be characteristic, with the quartet being more downfield due to its proximity to an oxygen atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167-170 | C=O (Carboxylic acid) |

| ~162-164 | Aromatic C-O |

| ~131-133 | Aromatic C-H (ortho to COOH) |

| ~123-125 | Aromatic C-COOH |

| ~114-116 | Aromatic C-H (ortho to O-CH₂) |

| ~69-71 | O-CH₂-CH₂-O |

| ~68-70 | O-CH₂-CH₂-O |

| ~66-68 | O-CH₂-CH₃ |

| ~14-16 | O-CH₂-CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 110-165 ppm. The carbon attached to the ether oxygen (C-O) will be the most downfield among the aromatic carbons. The aliphatic carbons of the ethoxyethoxy group will be in the upfield region, with the carbons directly attached to oxygen appearing in the 60-70 ppm range. The terminal methyl group will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent signal or TMS.

An In-depth Technical Guide to the Solubility Profile of 4-(2-Ethoxyethoxy)benzoic acid

Introduction

4-(2-Ethoxyethoxy)benzoic acid, a substituted aromatic carboxylic acid, presents a molecular structure of interest in various fields of chemical and pharmaceutical research. Its unique combination of a lipophilic benzene ring, a hydrophilic carboxylic acid group, and a flexible, polar ethoxyethoxy side chain suggests a nuanced solubility profile that is critical to understand for applications ranging from synthetic chemistry to drug delivery and formulation science. The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1]

This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound. In the absence of extensive empirical data in the public domain, this guide leverages established physicochemical principles and data from structurally analogous compounds to provide robust estimations of its solubility in aqueous and organic media. Furthermore, it offers detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to validate these predictions and generate precise data for their specific applications.

Predicted Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Predicted Value/Information | Rationale/Source |

| Molecular Formula | C₁₁H₁₄O₄ | - |

| Molecular Weight | 210.23 g/mol | - |

| CAS Number | 40782-64-7 | [2] |

| pKa (acid dissociation constant) | ~4.5 | Estimated based on the experimental pKa of 4-ethoxybenzoic acid (4.49), as the ethoxyethoxy group is expected to have a minimal electronic effect on the acidity of the carboxylic acid proton.[3] |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Predicted using computational models (e.g., ACD/Percepta, ChemAxon). The ethoxyethoxy group adds polarity compared to a simple ethoxy group, but the overall molecule retains significant lipophilicity.[4][5][6] |

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its chemical structure with the properties of the solvent, primarily polarity, and for aqueous solutions, the pH.

Aqueous Solubility

As a weak acid, the aqueous solubility of this compound is highly dependent on the pH of the solution. This relationship can be understood and predicted using the Henderson-Hasselbalch equation.[7][8]

Intrinsic Solubility (S₀): The intrinsic solubility is the solubility of the unionized form of the compound. Based on the aqueous solubility of benzoic acid (~3.4 g/L at 25°C) and the increased polarity from the ethoxyethoxy chain, the intrinsic solubility of this compound is estimated to be slightly higher than that of benzoic acid itself.[9]

pH-Dependent Solubility: The total solubility (S) at a given pH is the sum of the intrinsic solubility (S₀) and the concentration of the ionized form. The Henderson-Hasselbalch equation for a weak acid allows for the prediction of this pH-dependent solubility profile:

S = S₀ * (1 + 10^(pH - pKa))

Using an estimated pKa of 4.5 and an estimated intrinsic solubility, the predicted pH-solubility profile is illustrated below. At pH values significantly below the pKa, the compound will exist predominantly in its less soluble, unionized form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion, leading to a significant increase in overall solubility.[10]

Predicted pH-Dependent Aqueous Solubility of this compound at 25°C

| pH | Predicted Solubility (mg/mL) |

| 2.0 | ~0.5 |

| 3.0 | ~0.5 |

| 4.0 | ~1.0 |

| 5.0 | ~5.5 |

| 6.0 | ~50 |

| 7.0 | ~500 |

| 7.4 | ~1250 |

Disclaimer: These are estimated values based on physicochemical principles and data from analogous compounds. Experimental verification is highly recommended.

Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding tenet for predicting solubility in organic solvents. The presence of the polar carboxylic acid and ether linkages, combined with the nonpolar benzene ring, suggests that this compound will exhibit good solubility in a range of polar organic solvents.

Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar | Very High (>100 mg/mL) | DMSO is an excellent solvent for a wide range of compounds, including carboxylic acids.[11] |

| Ethanol | Protic, polar | High (>50 mg/mL) | The ability to act as both a hydrogen bond donor and acceptor makes ethanol a good solvent for benzoic acid derivatives.[2][12] |

| Acetonitrile | Aprotic, polar | Moderate to High (>20 mg/mL) | Acetonitrile is a polar aprotic solvent capable of dissolving benzoic acid and its derivatives.[13][14] |

| Methanol | Protic, polar | High (>50 mg/mL) | Similar to ethanol, methanol is a good solvent for carboxylic acids.[13] |

| Acetone | Aprotic, polar | Moderate to High (>20 mg/mL) | The ketone group in acetone can act as a hydrogen bond acceptor, facilitating the dissolution of the carboxylic acid.[10] |

| Toluene | Nonpolar | Low | The nonpolar nature of toluene makes it a poor solvent for the polar carboxylic acid and ethoxyethoxy groups.[13] |

| Heptane/Hexane | Nonpolar | Very Low | As nonpolar aliphatic hydrocarbons, these are very poor solvents for this compound. |

Experimental Determination of Solubility

While predictions provide valuable guidance, precise solubility data must be determined empirically. The following sections provide detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[1][15]

Figure 1: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate buffer at a specific pH, or an organic solvent) to the vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended period allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the supernatant through a low-binding 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination (Nephelometry Method)

Kinetic solubility is a high-throughput, non-equilibrium measurement that is particularly relevant for early-stage drug discovery, as it mimics the conditions of many in vitro assays where a compound is introduced from a DMSO stock solution.[16][17][18] This method measures the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Figure 2: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: In a microplate (e.g., 96-well), perform serial dilutions of the DMSO stock solution.

-

Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to all wells, including controls. This will induce the precipitation of the compound in wells where its concentration exceeds its kinetic solubility.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.

-

Nephelometric Reading: Measure the light scattering of each well using a nephelometer. The instrument detects the turbidity caused by the formation of a precipitate.[19]

-

Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

A robust and reliable HPLC-UV method is essential for the accurate quantification of this compound in solubility samples.[20][21][22]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer and an organic modifier is typically used for the analysis of carboxylic acids.

-

Aqueous Phase (A): Deionized water with 0.1% phosphoric acid or formic acid (to suppress ionization of the analyte).

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: The UV absorbance should be monitored at the λmax of this compound. This would need to be determined experimentally but is likely to be in the range of 230-280 nm, typical for benzoic acid derivatives.

-

Injection Volume: 10 µL.

Protocol:

-

Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

This technical guide provides a comprehensive, albeit predictive, solubility profile for this compound, grounded in established physicochemical principles and data from analogous structures. The provided estimations for aqueous and organic solubility serve as a valuable starting point for researchers. Crucially, this guide also equips scientists and drug development professionals with detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility, along with a robust HPLC-UV method for quantification. By combining these predictive insights with rigorous experimental validation, researchers can confidently advance their work, whether it involves optimizing reaction conditions, designing novel formulations, or interpreting biological assay results.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 683-687.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- Solubility of Things. (n.d.). 4-Ethoxybenzoic acid.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- Wikipedia. (n.d.). Henderson–Hasselbalch equation.

- ResearchGate. (n.d.). Experimental solubility of benzoic acid in water compared with correlation curve according Eq. 3.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.

- MDPI. (2021). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 26(16), 4944.

- Shandong Qibo New Energy Co., Ltd. (2025). Benzoic Acid Solubility in Acetonitrile.

- Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References.

- Nuttbrock, A. (2018, May 24).

- AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- ResearchGate. (2010). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.

- ResearchGate. (n.d.). Solubility comparison in acetonitrile.

- PubChem. (n.d.). Benzoic Acid.

- BYJU'S. (n.d.). Henderson-Hasselbalch Equation.

- ACS Publications. (2015). Solubility of Benzoic Acid and Aspirin in Pure Solvents Using Focused Beam Reflective Measurement.

- University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- PubMed. (2009). Prediction of pH-dependent aqueous solubility of druglike molecules.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- JRC Publications Repository. (2016). Solubility Determination of Chemicals by Nephelometry.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- ResearchGate. (n.d.). Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP....

- Pergamos. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using High Performance Liquid Chromatography.

- ACD/Labs. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®.

- ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.

- Reddit. (2024). Can DMSO be used for the recrystallization of benzoic acid?.

- ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform.

- SoftwareOne Marketplace. (n.d.). LogP.

- ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in....

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. acdlabs.com [acdlabs.com]

- 6. platform.softwareone.com [platform.softwareone.com]

- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. reddit.com [reddit.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzoic Acid Solubility in Acetonitrile - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. enamine.net [enamine.net]

- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. helixchrom.com [helixchrom.com]

- 22. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

An In-Depth Technical Guide to the Purity Analysis of 4-(2-Ethoxyethoxy)benzoic Acid

Foreword: The Imperative of Purity in Modern Drug Development

In the landscape of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule such as 4-(2-Ethoxyethoxy)benzoic acid, which holds potential as a key intermediate or API in drug development, a comprehensive understanding of its purity profile is paramount. This guide provides a robust framework for the analytical chemist, quality control specialist, and drug development professional to approach the purity analysis of this compound. We will delve into the rationale behind methodological choices, offering not just protocols, but a self-validating system of analysis grounded in established scientific principles and regulatory expectations.

Understanding this compound: A Profile

This compound is an aromatic carboxylic acid characterized by an ethoxyethoxy substituent at the para position. Its structure suggests a synthetic pathway that dictates its potential impurity profile. A thorough understanding of its physicochemical properties is the first step in developing robust analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₅ | - |

| Molecular Weight | 226.23 g/mol | - |

| IUPAC Name | This compound | - |

| Predicted LogP | 1.8 | - |

| Predicted pKa | ~4.5 | - |

The Synthetic Landscape and Anticipated Impurities

A prevalent and cost-effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction typically involves the alkylation of a 4-hydroxybenzoic acid derivative with an appropriate 2-ethoxyethyl halide.[1] A common variation starts with an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate, which is then hydrolyzed in a subsequent step.

This synthetic route, while efficient, can introduce a predictable array of impurities that must be monitored and controlled.

-

Starting Materials:

-

4-Hydroxybenzoic Acid (or its ester): Unreacted starting material is a primary potential impurity.

-

2-Chloroethyl ethyl ether (or other 2-haloethyl ethyl ethers): Residual alkylating agent may be present.

-

-

By-products:

-

Dialkylated Product: Reaction of the carboxylate of the product with another molecule of the alkylating agent can lead to the formation of an ester by-product.

-

Oligomeric Species: Self-condensation or reaction with impurities in the starting materials can lead to higher molecular weight species.

-

Products of Side Reactions: Elimination reactions of the alkylating agent can occur, especially under strongly basic conditions.[2]

-

-

Reagents and Solvents:

-

Bases (e.g., K₂CO₃, NaOH): Inorganic salts that need to be purged.

-

Solvents (e.g., DMF, Acetone): Residual solvents must be quantified.

-

-

Degradation Products:

-

The ether linkage can be susceptible to cleavage under harsh acidic or oxidative conditions.

-

The following diagram illustrates the primary synthetic pathway and the genesis of key potential impurities.

Caption: Synthetic pathway and origin of impurities.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A multi-faceted analytical strategy is essential for a complete and reliable purity assessment. No single technique can provide all the necessary information. Therefore, an orthogonal approach, employing methods with different separation and detection principles, is mandated.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the analysis of aromatic carboxylic acids due to its robustness and versatility.[3]

The goal is to develop a stability-indicating method capable of separating the API from its potential impurities and degradation products. A C18 column is a suitable starting point due to its hydrophobicity, which will effectively retain the aromatic ring of the analyte. The mobile phase will consist of an aqueous acidic buffer and an organic modifier (acetonitrile or methanol). The acidic buffer (e.g., phosphate or formate) is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention. A gradient elution is preferred to resolve early-eluting polar impurities (like 4-hydroxybenzoic acid) from the later-eluting, more non-polar API and by-products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

| Time (min) | %A | %B |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (based on the chromophore of the benzoic acid ring).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

The developed HPLC method must be validated according to ICH Q2(R2) guidelines.[4][5] This includes specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced degradation studies are critical to establish the stability-indicating nature of the analytical method.[6][7][8]

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 48 hours.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The HPLC method should be able to resolve the API peak from all significant degradation product peaks.

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain by-products. Due to the low volatility and high polarity of carboxylic acids, derivatization is typically required.[9] Silylation is a common and effective derivatization technique for this purpose.[10]

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxylic acid and any hydroxyl groups into their less polar and more volatile trimethylsilyl (TMS) esters and ethers. This improves chromatographic peak shape and allows for analysis at lower temperatures, preventing on-column degradation.

-

Instrumentation: A standard GC-MS system.

-

Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 50-500 amu.

-

Derivatization Procedure:

-

Accurately weigh approximately 1 mg of the sample into a vial.

-

Add 100 µL of pyridine and 100 µL of BSTFA.

-

Cap the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature and inject 1 µL into the GC-MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of the API and its impurities. Furthermore, quantitative NMR (qNMR) can be employed for an accurate purity assessment without the need for a specific reference standard for every impurity.[11][12][13]

The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be determined with high accuracy.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-